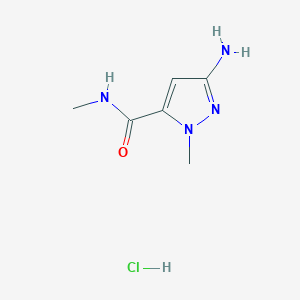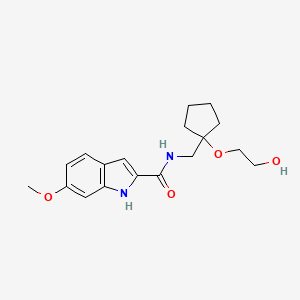![molecular formula C19H16N6O2 B2541116 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 892476-76-5](/img/structure/B2541116.png)
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide” belongs to the class of triazolo[4,5-d]pyrimidines . These compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazolo[4,5-d]pyrimidines involves the reaction of 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with aromatic aldehydes in the presence of sodium hydride . The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis
The molecular structure of these compounds involves a triazolo[4,5-d]pyrimidine core with various substituents at different positions . The exact structure of the specific compound you mentioned would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Triazolo[4,5-d]pyrimidines can undergo various chemical reactions. For instance, the reaction of these compounds with sodium hydroxide in DMSO can result in aryl migration . They can also react with sodium hydride to undergo aromatization .Scientific Research Applications
Antiasthma Agents
Triazolopyrimidines have been explored for their potential as antiasthma agents. Compounds within this family have shown activity as mediator release inhibitors, crucial for managing asthma symptoms. For instance, derivatives of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified to inhibit histamine release, a key factor in asthma exacerbation (Medwid et al., 1990).
Amplifiers of Phleomycin
Certain s-Triazolopyrimidine compounds have been synthesized and shown to act as amplifiers of phleomycin, suggesting their utility in enhancing antibiotic efficacy. These compounds, including variants like 2-(s-triazolo[4,3-a]pyrimidin-2'-ylthio)acetamide, exhibited significant activity against bacterial strains, indicating potential in antimicrobial therapy (Brown et al., 1978).
Radioligand Imaging
Triazolopyrimidines have been utilized in the development of selective radioligands for imaging. For example, derivatives designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa) have been reported. These compounds, such as DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, offer insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Insecticidal Assessment
Research into triazolopyrimidine derivatives has also extended into the development of insecticidal agents. Compounds incorporating a thiadiazole moiety have been assessed for their efficacy against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management (Fadda et al., 2017).
Anticancer Agents
The exploration of triazolopyrimidine compounds in cancer research has led to the synthesis of derivatives with potential anticancer activity. For instance, new 3-heteroarylindoles incorporating triazolopyrimidine moieties have been synthesized and evaluated against human breast carcinoma cell lines, demonstrating the utility of such compounds in medicinal chemistry for cancer treatment (Abdelhamid et al., 2016).
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-7-9-14(10-8-13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGMBVJARFBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)



![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
![2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2541050.png)

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)
